molecular formula C9H20Cl2N2O B13342820 3-(3-Methoxyazetidin-1-yl)piperidine dihydrochloride

3-(3-Methoxyazetidin-1-yl)piperidine dihydrochloride

Cat. No.: B13342820
M. Wt: 243.17 g/mol
InChI Key: COZZSDWPIFPTHX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyazetidin-1-yl)piperidine dihydrochloride typically involves the reaction of piperidine derivatives with azetidine derivatives. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to catalyze the reaction. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyazetidin-1-yl)piperidine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

3-(3-Methoxyazetidin-1-yl)piperidine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Methoxyazetidin-1-yl)piperidine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve modulation of ion channels and receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic six-membered ring structure with one nitrogen atom.

    Piperazine: A similar compound with two nitrogen atoms in a six-membered ring.

    Azetidine: A four-membered ring structure with one nitrogen atom.

Uniqueness

3-(3-Methoxyazetidin-1-yl)piperidine dihydrochloride is unique due to its combination of the azetidine and piperidine moieties, which may confer distinct chemical and biological properties compared to other similar compounds. This unique structure allows for specific interactions with biological targets, potentially leading to novel therapeutic applications .

Properties

Molecular Formula

C9H20Cl2N2O

Molecular Weight

243.17 g/mol

IUPAC Name

3-(3-methoxyazetidin-1-yl)piperidine;dihydrochloride

InChI

InChI=1S/C9H18N2O.2ClH/c1-12-9-6-11(7-9)8-3-2-4-10-5-8;;/h8-10H,2-7H2,1H3;2*1H

InChI Key

COZZSDWPIFPTHX-UHFFFAOYSA-N

Canonical SMILES

COC1CN(C1)C2CCCNC2.Cl.Cl

Origin of Product

United States

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